2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O2/c17-16(18,19)13-8-4-5-11(9-13)10-14(15(20)21)12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSTVBIWDUHMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a trifluoromethylphenylboronic acid with a suitable halide under palladium catalysis.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylpropanoic acid: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
Cyclohexylpropanoic acid: Lacks the trifluoromethylphenyl group, resulting in different reactivity and applications.
Uniqueness
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both the cyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Biological Activity
2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group which enhances lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19F3O2
- CAS Number : 2247103-25-7
The trifluoromethyl group is known to significantly influence the compound's biological properties by enhancing its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to various biochemical effects. The lipophilicity conferred by the trifluoromethyl group allows for better membrane permeability, which is crucial for its pharmacological effects .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group often correlates with enhanced potency in inhibiting inflammatory pathways. For instance, studies have shown that fluorinated analogs can effectively reduce pro-inflammatory cytokine production in vitro .
Case Studies
- Case Study on Pain Management : A study evaluated the analgesic efficacy of a related compound in animal models of acute pain. Results indicated significant pain reduction compared to control groups, suggesting potential utility in pain management therapies .
- Inflammation Models : In another study, the compound was tested in models of chronic inflammation, where it demonstrated a marked decrease in inflammation markers, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique advantages for this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)phenylpropanoic acid | Lacks cyclohexyl group | Moderate anti-inflammatory effects |
| Cyclohexylpropanoic acid | Lacks trifluoromethyl group | Lower metabolic stability |
This table illustrates how the combination of both cyclohexyl and trifluoromethyl groups enhances the compound's overall biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling cyclohexylmagnesium bromide with a trifluoromethyl-substituted phenylpropanoic acid precursor. Key steps include:
- Friedel-Crafts alkylation : Use Lewis acids (e.g., AlCl₃) to facilitate cyclohexyl group addition .
- Trifluoromethylation : Employ Ullmann coupling or direct fluorination using CF₃I under copper catalysis .
- Yield optimization : Monitor reaction temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates). Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm cyclohexyl (δ 1.2–2.1 ppm) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 330.1234) .
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase (retention time ~12 min) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water (0.5 mg/mL at pH 7.4); enhance via co-solvents (e.g., DMSO) or nanoformulation .
- Stability : Degrades <5% over 24 hours in PBS (pH 7.4) at 37°C. Store at -20°C under argon to prevent oxidation .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays are suitable for quantifying these interactions?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence polarization assays (e.g., binding to cyclooxygenase-2) with IC₅₀ determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., competition with [³H]-labeled ligands for GPCRs) .
- Structural insights : Perform X-ray crystallography or molecular docking to map binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate variables like cell line variability .
- Metabolic interference : Test for metabolite formation (e.g., sulfation by SULT1A3) using LC-MS/MS .
- Batch consistency : Validate compound purity across studies via inter-laboratory reproducibility trials .
Q. How do enantiomeric differences impact the compound’s pharmacological profile?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers .
- Activity comparison : Test enantiomers in vitro (e.g., IC₅₀ in enzyme assays) and in vivo (e.g., pharmacokinetics in rodent models) .
- Mechanistic insights : Circular dichroism (CD) spectroscopy to correlate stereochemistry with target binding .
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Cyclohexyl substitution : Replace with adamantane to reduce CYP450-mediated oxidation .
- Trifluoromethyl positioning : Introduce para-substituted CF₃ groups to sterically hinder metabolic sulfation .
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability .
Q. How can computational methods predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodological Answer :
- In silico modeling : Use SwissADME or ADMET Predictor™ to estimate logP (≈3.2), BBB permeability (low), and CYP3A4 liability .
- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding (>90%) .
- QSAR : Corrogate substituent effects on clearance rates using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
